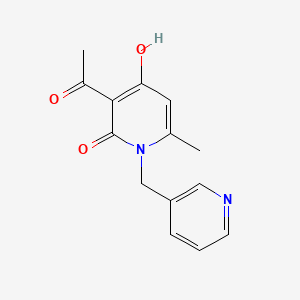
3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone, also known as 3-AP, is a small molecule inhibitor that has been identified as a promising anticancer agent. It was first synthesized in 1997 by researchers at the University of Alabama and has since been the focus of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone prevents cancer cells from dividing and proliferating. In addition, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, it has been shown to cause DNA damage in cancer cells, which can lead to mutations and the development of drug resistance. In addition, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been shown to induce oxidative stress, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone is its ability to enhance the efficacy of other chemotherapy agents. This makes it a promising candidate for combination therapy. However, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been shown to have limited efficacy in certain types of cancer, such as melanoma and leukemia. In addition, the synthesis of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone is complex and expensive, which may limit its availability for research purposes.
Direcciones Futuras
Future research on 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone should focus on identifying biomarkers that can predict its efficacy in different types of cancer. In addition, new synthesis methods should be developed to make 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone more widely available for research purposes. Finally, the potential of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone for combination therapy with other chemotherapy agents should be further explored.
Métodos De Síntesis
The synthesis of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone involves a multistep process that starts with the reaction of 2-pyridinylmethylamine with acetylacetone to form a pyridinone intermediate. This intermediate is then reacted with methyl iodide to form 3-acetyl-4-hydroxy-6-methyl-2(1H)-pyridinone. Finally, the addition of pyridine-3-carboxaldehyde and sodium borohydride produces 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone.
Aplicaciones Científicas De Investigación
3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been shown to enhance the efficacy of other chemotherapy agents, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
3-acetyl-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-6-12(18)13(10(2)17)14(19)16(9)8-11-4-3-5-15-7-11/h3-7,18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLNXVGNPWRCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CN=CC=C2)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

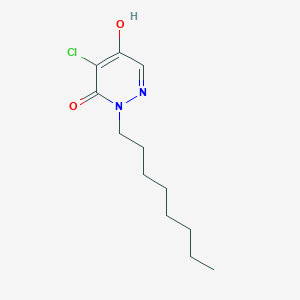

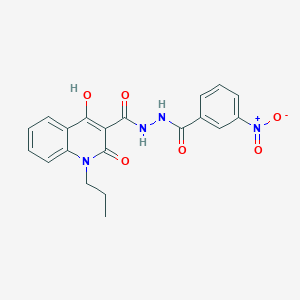

![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)


![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)
![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)

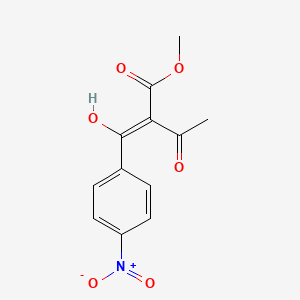
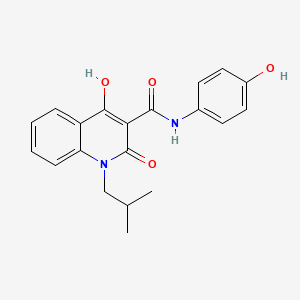
![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914418.png)
![2-[(4-hydroxy-8-methyl-2-oxo-2H-chromen-3-yl)methyl]quinuclidin-3-one hydrochloride](/img/structure/B5914419.png)